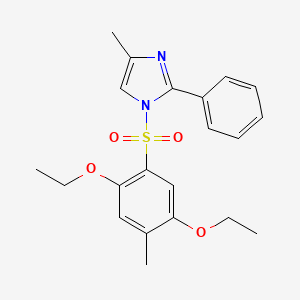
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a phenyl group at the 2-position and a methyl group at the 4-position. The phenyl group is further substituted with a sulfonyl group, which itself is substituted with a 2,5-diethoxy-4-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the sulfonyl group, and the addition of the 2,5-diethoxy-4-methylphenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole ring, phenyl ring, and sulfonyl group would all contribute to the overall structure and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, while the presence of the ether and phenyl groups might affect its solubility .Applications De Recherche Scientifique
1. Coordination Chemistry and Metal Complex Formation
1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole, a compound structurally related to the chemical , has been utilized in studies focusing on its interaction with nickel centers. Such compounds have been synthesized and characterized through methods like crystallography, IR spectroscopy, and magnetic measurements, highlighting their potential in coordination chemistry and metal complex formation (Bermejo et al., 2000).
2. Molecular Structure Characterization
Compounds like 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole have been investigated for their molecular structures using single X-ray diffraction studies. These studies offer insights into the structural characteristics of such compounds, which can be vital for understanding their chemical behavior and potential applications (Sousa et al., 2001).
3. Thermochemical Properties
Research on phenyl substituted imidazoles, which are closely related to the compound , has explored their thermochemical properties. Studies have measured absolute vapor pressures and standard enthalpies of vaporization, providing important data for applications that require knowledge of these physicochemical properties (Emel’yanenko et al., 2017).
4. Synthesis of Bicyclic Compounds
N-Cyanolactam 2-imines, which bear structural resemblance to the queried compound, have been used as building blocks for synthesizing bicyclic compounds like imidazole and triazole derivatives. These syntheses contribute to the field of organic chemistry by providing routes to new bicyclic structures with potential applications in various domains (Pätzel et al., 1991).
5. Synthesis and Characterization of Radiolabeled Compounds
Research on compounds like [11C]L-159,884, which include imidazole derivatives, has led to the development of radiolabeled compounds for potential applications in medical imaging and receptor studies. These compounds are synthesized and characterized to study their binding to specific receptors, indicating their potential in diagnostic and therapeutic applications (Hamill et al., 1996).
6. Corrosion Inhibition
Imidazole derivatives have been explored for their corrosion inhibition properties. Studies have evaluated their efficacy in protecting metals in acidic solutions, highlighting their potential application in materials science and engineering (Prashanth et al., 2021).
7. Ionic Liquid Synthesis
Direct methylation or trifluoroethylation of imidazole derivatives, including those structurally similar to the compound , has been a method for synthesizing room temperature ionic liquids (RTILs). This approach offers a straightforward pathway for creating a variety of RTILs with potential applications in various industries (Zhang et al., 2003).
Propriétés
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-5-26-18-13-20(19(27-6-2)12-15(18)3)28(24,25)23-14-16(4)22-21(23)17-10-8-7-9-11-17/h7-14H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDJDCOCHDQYHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

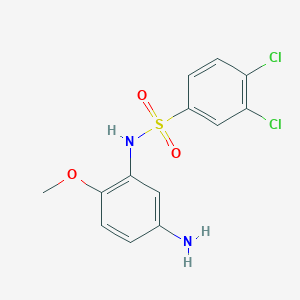
![N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2373392.png)

![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)
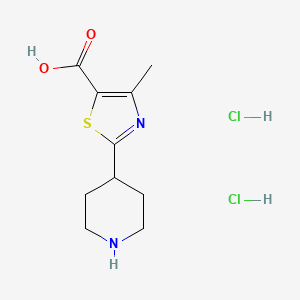
![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2373398.png)
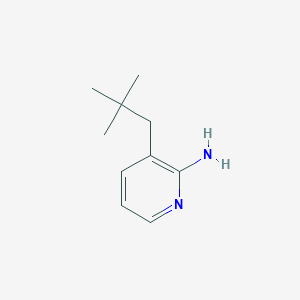

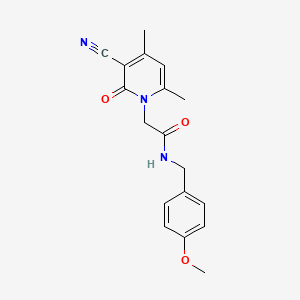

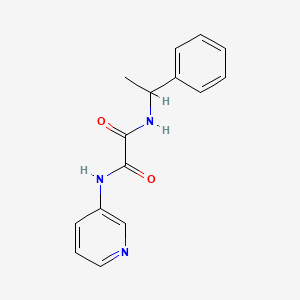
![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)
![4-methoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2373410.png)
![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2373413.png)